molecular formula C19H16N4O3S2 B2869965 2-(1H-indol-2-yl)-N-(3-(methylsulfonamido)phenyl)thiazole-4-carboxamide CAS No. 1171550-81-4

2-(1H-indol-2-yl)-N-(3-(methylsulfonamido)phenyl)thiazole-4-carboxamide

Cat. No. B2869965
CAS RN: 1171550-81-4
M. Wt: 412.48
InChI Key: NPNKHUFXOLMNQO-UHFFFAOYSA-N
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Description

2-(1H-indol-2-yl)-N-(3-(methylsulfonamido)phenyl)thiazole-4-carboxamide, also known as compound X, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and cancer research.

Scientific Research Applications

Synthesis and Antimicrobial Activities

The synthesis of biologically active derivatives, including sulfonamide-containing compounds, has been extensively explored for their antimicrobial activities. Such derivatives have shown significant activities against both bacterial and fungal strains. The structure–activity relationships of these compounds are crucial for developing new antimicrobial agents, underscoring their potential in addressing drug-resistant infections (Babu, Pitchumani, & Ramesh, 2013).

Anticancer Potential

The investigation into the anticancer activities of sulfonamide derivatives has revealed promising results. Certain compounds have demonstrated broad spectrum antitumor activity, comparable to commonly used anticancer drugs such as 5-fluorouracil and cisplatin. These studies highlight the potential of sulfonamide derivatives in cancer treatment, offering insights into novel therapeutic avenues (Mert, Yaglıoglu, Demirtaş, & Kasımoğulları, 2014).

Carbonic Anhydrase Inhibition

Research on sulfonamide derivatives has also focused on their role as carbonic anhydrase inhibitors, with applications in treating various diseases. Some compounds have been synthesized and tested for their inhibitory effects on carbonic anhydrase isoenzymes, showing potent inhibitory activities. These findings are significant for the development of new inhibitors with therapeutic potential in conditions where carbonic anhydrase activity is implicated (Büyükkıdan, Bülbül, Kasımoğulları, & Büyükkıdan, 2013).

Anticonvulsant Activity

The anticonvulsant activity of sulfonamide-containing azole derivatives has been studied, revealing that certain compounds provide protection against induced convulsions. These findings suggest the potential of these compounds in the development of new anticonvulsant therapies, contributing to our understanding of their pharmacological properties and mechanisms of action (Farag, Abd-Alrahman, Ahmed, Ammar, Ammar, & Abbas, 2012).

Antimicrobial and Antifungal Action

Novel thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives bearing a sulfonamide moiety have been synthesized and evaluated for their antimicrobial and antifungal activities. These studies underline the versatility and potential of sulfonamide derivatives in developing new antimicrobial agents, with some compounds showing significant activity against various bacterial and fungal strains (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

properties

IUPAC Name

2-(1H-indol-2-yl)-N-[3-(methanesulfonamido)phenyl]-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O3S2/c1-28(25,26)23-14-7-4-6-13(10-14)20-18(24)17-11-27-19(22-17)16-9-12-5-2-3-8-15(12)21-16/h2-11,21,23H,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPNKHUFXOLMNQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC(=C1)NC(=O)C2=CSC(=N2)C3=CC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-indol-2-yl)-N-(3-(methylsulfonamido)phenyl)thiazole-4-carboxamide

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